molecular formula C14H16N6 B12224624 2-cyclopropyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine

2-cyclopropyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B12224624
M. Wt: 268.32 g/mol
InChI Key: ZKHPZQVYRHITAE-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a pyrimidine core, which is a common scaffold in many biologically active molecules. The presence of the cyclopropyl group and the pyrazinyl-substituted azetidine ring further enhances its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic synthesis. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the pyrazinyl group. The final step involves the formation of the pyrimidine core and the attachment of the cyclopropyl group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

2-cyclopropyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their biological activity.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a pyrimidine core and have shown potential as CDK2 inhibitors.

Uniqueness

2-cyclopropyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine is unique due to the combination of its cyclopropyl group, pyrazinyl-substituted azetidine ring, and pyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H16N6

Molecular Weight

268.32 g/mol

IUPAC Name

2-cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine

InChI

InChI=1S/C14H16N6/c1-2-10(1)14-17-4-3-12(19-14)18-11-8-20(9-11)13-7-15-5-6-16-13/h3-7,10-11H,1-2,8-9H2,(H,17,18,19)

InChI Key

ZKHPZQVYRHITAE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=CC(=N2)NC3CN(C3)C4=NC=CN=C4

Origin of Product

United States

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